3-[(hydroxyimino)methyl]-4H-chromen-4-one
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Overview
Description
4-Oxo-4H-chromene-3-carbaldehyde oxime: is a heterocyclic compound derived from chromene It is known for its unique structure, which includes a chromene ring fused with an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-chromene-3-carbaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 4-Oxo-4H-chromene-3-carbaldehyde.
Oximation Reaction: The aldehyde group in 4-Oxo-4H-chromene-3-carbaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at room temperature.
Industrial Production Methods
While specific industrial production methods for 4-Oxo-4H-chromene-3-carbaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-chromene-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
4-Oxo-4H-chromene-3-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of chromene derivatives.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-chromene-3-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chromene ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: The parent compound without the oxime group.
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde: A similar compound with a hydroxyl group instead of an oxime group.
4-Oxo-4H-chromene-3-carbaldehyde N-cyclohexylthiosemicarbazone: A derivative with a thiosemicarbazone group.
Uniqueness
4-Oxo-4H-chromene-3-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7NO3 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-[(Z)-hydroxyiminomethyl]chromen-4-one |
InChI |
InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5- |
InChI Key |
MMIBNGDNUPBZNT-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO |
Origin of Product |
United States |
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